Ac-Leu-Glu-Thr-Asp-AFC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

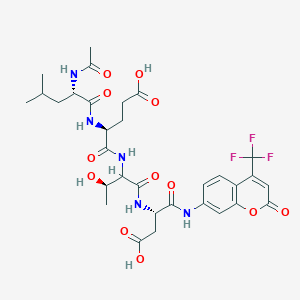

Ac-LETD-AFC, also known as N-acetyl-L-leucyl-L-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-asparagine, is a fluorogenic substrate specifically cleaved by caspase-8. This compound is used to quantify caspase activity by fluorescence detection of free 7-amino-4-trifluoromethylcoumarin (AFC). It has an excitation wavelength of 400 nanometers and an emission wavelength of 505 nanometers .

Wirkmechanismus

Target of Action

Ac-LETD-AFC, also known as Ac-Leu-Glu-Thr-Asp-AFC, is primarily targeted towards caspase-8 . Caspase-8 is a key enzyme involved in the initiation of apoptosis, a process of programmed cell death .

Mode of Action

The compound acts as a fluorogenic substrate for caspase-8 . The tetrapeptide sequence LETD in Ac-LETD-AFC is recognized as an ideal cleavage sequence for caspase-8 . Upon cleavage by caspase-8, Ac-LETD-AFC releases free AFC (7-amino-4-trifluoromethylcoumarin), a fluorescent compound . This fluorescence can be quantified, providing a measure of caspase-8 activity .

Biochemical Pathways

Caspase-8, the primary target of Ac-LETD-AFC, plays a crucial role in the apoptotic pathway . It is an initiator caspase that triggers a cascade of proteolytic activity leading to apoptosis . The cleavage and subsequent fluorescence of Ac-LETD-AFC provide a measure of this initiating activity.

Pharmacokinetics

It’s known that the compound is used in vitro and its activity is measured through fluorescence detection .

Result of Action

The cleavage of Ac-LETD-AFC by caspase-8 and the subsequent release of the fluorescent AFC provide a quantifiable measure of caspase-8 activity . This can be used to study the initiation of apoptosis in cells, particularly in the context of cancer cell apoptosis and oxidative stress metabolism .

Biochemische Analyse

Biochemical Properties

Ac-LETD-AFC serves as a fluorogenic substrate for caspase-8. When caspase-8 cleaves Ac-LETD-AFC, it releases a fluorescent molecule called 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected using a fluorescence microplate reader. This cleavage is highly specific to caspase-8, making Ac-LETD-AFC an ideal tool for studying caspase-8 activity in various biochemical reactions . The interaction between Ac-LETD-AFC and caspase-8 is crucial for understanding the enzyme’s role in apoptosis and other cellular processes.

Cellular Effects

Ac-LETD-AFC influences various cellular processes by serving as a substrate for caspase-8. The cleavage of Ac-LETD-AFC by caspase-8 leads to the activation of downstream apoptotic pathways, resulting in programmed cell death. This process is essential for maintaining cellular homeostasis and eliminating damaged or cancerous cells . Additionally, Ac-LETD-AFC can be used to study the effects of caspase-8 activation on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Ac-LETD-AFC involves its specific cleavage by caspase-8. The tetrapeptide sequence Leu-Glu-Thr-Asp (LETD) is recognized by caspase-8, which then cleaves the substrate to release the fluorescent molecule AFC . This cleavage event is crucial for quantifying caspase-8 activity and understanding its role in apoptosis. The binding interaction between Ac-LETD-AFC and caspase-8 is highly specific, ensuring accurate measurement of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ac-LETD-AFC can change over time due to factors such as stability and degradation. Ac-LETD-AFC is generally stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that Ac-LETD-AFC can effectively measure caspase-8 activity in both in vitro and in vivo settings, providing valuable insights into the temporal dynamics of apoptosis.

Dosage Effects in Animal Models

The effects of Ac-LETD-AFC vary with different dosages in animal models. At optimal concentrations, Ac-LETD-AFC effectively measures caspase-8 activity without causing adverse effects . At higher doses, there may be potential toxicity or non-specific interactions with other biomolecules. It is essential to determine the appropriate dosage to ensure accurate and reliable results in animal studies.

Metabolic Pathways

Ac-LETD-AFC is involved in metabolic pathways related to apoptosis and oxidative stress metabolism. Caspase-8, the enzyme that cleaves Ac-LETD-AFC, plays a critical role in these pathways by initiating the apoptotic cascade . The interaction between Ac-LETD-AFC and caspase-8 provides valuable information about the regulation of apoptosis and the metabolic flux associated with cell death.

Transport and Distribution

Within cells and tissues, Ac-LETD-AFC is transported and distributed based on its interaction with caspase-8. The compound is taken up by cells and localized to regions where caspase-8 is active . This localization ensures that Ac-LETD-AFC can accurately measure caspase-8 activity and provide insights into the enzyme’s distribution within different cellular compartments.

Subcellular Localization

Ac-LETD-AFC is primarily localized in the cytoplasm, where caspase-8 is active. The compound’s subcellular localization is influenced by its interaction with caspase-8 and other cellular components involved in apoptosis . Understanding the subcellular distribution of Ac-LETD-AFC is essential for accurately measuring caspase-8 activity and studying the spatial dynamics of apoptosis.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ac-LETD-AFC beinhaltet die sequenzielle Kupplung von Aminosäuren zur Bildung der Peptidkette, gefolgt von der Anbindung der fluorogenen AFC-Einheit. Der Prozess umfasst typischerweise:

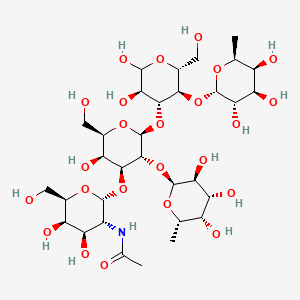

Festphasenpeptidsynthese (SPPS): Diese Methode beinhaltet die schrittweise Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Spaltung und Entschützung: Das Peptid wird vom Harz abgespalten und mit einem Gemisch aus Trifluoressigsäure (TFA), Wasser und Abfängern wie Triisopropylsilan (TIS) entschützt.

Kupplung mit AFC: Das entschützte Peptid wird dann mit 7-Amino-4-Trifluormethylcumarin unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ac-LETD-AFC folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft automatisierte Peptidsynthesizer und fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC).

Analyse Chemischer Reaktionen

Reaktionstypen

Ac-LETD-AFC wird in erster Linie enzymatisch durch Caspase-8 gespalten. Diese Reaktion ist hochspezifisch und führt zur Freisetzung der fluoreszierenden AFC-Einheit.

Häufige Reagenzien und Bedingungen

Reagenzien: Caspase-8-Enzym, Pufferlösungen (z. B. Phosphat-gepufferte Salzlösung).

Bedingungen: Die Reaktion wird typischerweise bei physiologischem pH-Wert und Temperatur durchgeführt (pH 7,4, 37 °C).

Hauptprodukte

Das Hauptprodukt der enzymatischen Spaltung von Ac-LETD-AFC ist freies 7-Amino-4-Trifluormethylcumarin, das durch seine Fluoreszenzeigenschaften nachgewiesen werden kann.

Wissenschaftliche Forschungsanwendungen

Ac-LETD-AFC wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen:

Biologie: Es wird verwendet, um Apoptose (programmierter Zelltod) zu untersuchen, indem die Caspase-8-Aktivität in verschiedenen Zelltypen gemessen wird.

Medizin: Es wird in der Krebsforschung eingesetzt, um die Mechanismen des Zelltods zu untersuchen und potenzielle Krebsmedikamente zu screenen.

Chemie: Es dient als Werkzeug zum Studium der Enzymkinetik und der Spezifität von Caspase-8.

Industrie: Es wird bei der Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen eingesetzt, die auf apoptotische Signalwege abzielen

Wirkmechanismus

Ac-LETD-AFC übt seine Wirkung durch die spezifische Spaltung durch Caspase-8 aus. Die Tetrapeptidsequenz Leucin-Glutaminsäure-Threonin-Asparaginsäure (LETD) wird von Caspase-8 erkannt und gespalten, was zur Freisetzung der fluoreszierenden AFC-Einheit führt. Diese Spaltung ermöglicht die Quantifizierung der Caspase-8-Aktivität und liefert Erkenntnisse über apoptotische Prozesse und die beteiligten molekularen Signalwege .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

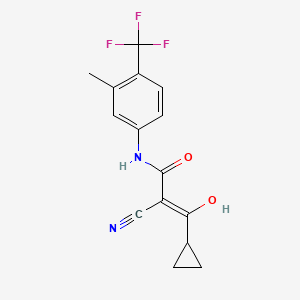

Ac-DEVD-AFC: Ein fluorogenes Substrat für Caspase-3.

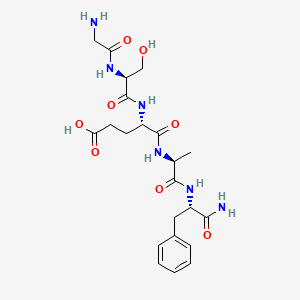

Ac-LEHD-AFC: Ein fluorogenes Substrat für Caspase-9.

Ac-IETD-AFC: Ein fluorogenes Substrat für Caspase-8 mit einer anderen Peptidsequenz.

Einzigartigkeit

Ac-LETD-AFC ist aufgrund seiner spezifischen Erkennung und Spaltung durch Caspase-8 einzigartig. Die Tetrapeptidsequenz LETD ist für Caspase-8 optimiert, was es zu einem wertvollen Werkzeug zur Untersuchung der Aktivität dieses speziellen Enzyms macht. Seine hohe Spezifität und Sensitivität machen es zu einem essentiellen Reagenz in der Apoptoseforschung und verwandten Bereichen .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOWCXXAYFIFT-WSQGYFMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38F3N5O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/new.no-structure.jpg)

![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)